molecular formula C10H13NO5S B12326505 3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester

3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester

Cat. No.: B12326505
M. Wt: 259.28 g/mol
InChI Key: CPEIBUAKUKEDIS-UHFFFAOYSA-N
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Description

3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester is an organic compound with the molecular formula C10H13NO5S It is a derivative of benzoic acid and contains functional groups such as an amino group, a methanesulfonyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester typically involves multiple steps. One common method starts with the nitration of 4-methyl-3-nitrobenzenesulfonic acid, followed by reduction to obtain the corresponding amine. The methoxy group is introduced through methylation reactions, and the esterification is achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in sulfonation reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-methanesulfonyl-2-methoxy-benzoic acid methyl ester is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H13NO5S

Molecular Weight

259.28 g/mol

IUPAC Name

methyl 3-amino-2-methoxy-4-methylsulfonylbenzoate

InChI

InChI=1S/C10H13NO5S/c1-15-9-6(10(12)16-2)4-5-7(8(9)11)17(3,13)14/h4-5H,11H2,1-3H3

InChI Key

CPEIBUAKUKEDIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1N)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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